molecular formula C27H33FN8 B13840298 Desfluoro-Abemaciclib

Desfluoro-Abemaciclib

Cat. No.: B13840298
M. Wt: 488.6 g/mol
InChI Key: VZNGXDUPNUHSRF-UHFFFAOYSA-N
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Description

Desfluoro-Abemaciclib is a derivative of Abemaciclib, a potent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Abemaciclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer . This compound, as the name suggests, is a modified version where fluorine atoms are replaced or removed, potentially altering its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro-Abemaciclib involves multiple steps, starting from basic organic compounds. The key steps include:

    Formation of the Pyrimidine Core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.

    Substitution Reactions:

    Cyclization: The formation of the final cyclic structure is achieved through cyclization reactions, often under high-temperature conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be critical. High-Performance Liquid Chromatography (HPLC) is often used for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Desfluoro-Abemaciclib undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Desfluoro-Abemaciclib has several scientific research applications:

Mechanism of Action

Desfluoro-Abemaciclib exerts its effects by inhibiting CDK4 and CDK6, enzymes crucial for cell cycle progression. By blocking these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

    Palbociclib: Another CDK4/6 inhibitor used in breast cancer treatment.

    Ribociclib: Similar to Palbociclib, used for HR+/HER2- breast cancer.

    Lerociclib: A newer CDK4/6 inhibitor with a different side effect profile.

Comparison: Desfluoro-Abemaciclib is unique due to the absence of fluorine atoms, which may result in different pharmacokinetic properties compared to its fluorinated counterparts. This modification could potentially reduce certain side effects or alter its efficacy in specific cancer types .

Properties

Molecular Formula

C27H33FN8

Molecular Weight

488.6 g/mol

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C27H33FN8/c1-5-34-10-12-35(13-11-34)17-20-6-7-25(30-16-20)33-27-29-9-8-23(32-27)21-14-22(28)26-24(15-21)36(18(2)3)19(4)31-26/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,32,33)

InChI Key

VZNGXDUPNUHSRF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=CC(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C

Origin of Product

United States

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